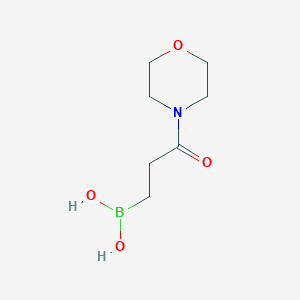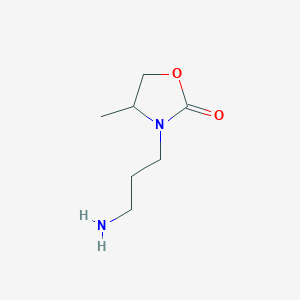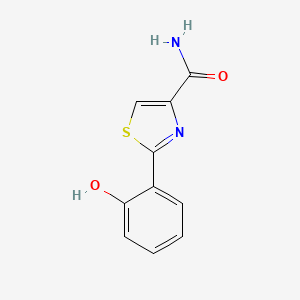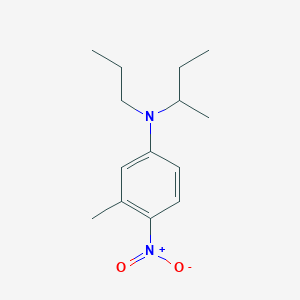
(3-Morpholin-4-yl-3-oxopropyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Morpholin-4-yl-3-oxopropyl)boronic acid is an organoboron compound with the molecular formula C7H14BNO4. It is a boronic acid derivative that contains a morpholine ring and a ketone group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Morpholin-4-yl-3-oxopropyl)boronic acid typically involves the reaction of morpholine with a boronic acid derivative. One common method is the reaction of morpholine with 3-bromopropionyl chloride, followed by the addition of a boronic acid reagent. The reaction conditions often include the use of a base such as triethylamine and an organic solvent like dichloromethane. The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Morpholin-4-yl-3-oxopropyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives with different functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while reduction can produce alcohol derivatives. Substitution reactions can result in various carbon-carbon bonded compounds.
Wissenschaftliche Forschungsanwendungen
(3-Morpholin-4-yl-3-oxopropyl)boronic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: The compound is studied for its potential as a biochemical tool, including enzyme inhibition and protein labeling.
Medicine: Research explores its use in drug development, particularly in the design of boron-containing pharmaceuticals.
Industry: It is utilized in the production of advanced materials, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of (3-Morpholin-4-yl-3-oxopropyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The compound can inhibit enzymes by binding to their active sites, thereby affecting their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
Uniqueness
(3-Morpholin-4-yl-3-oxopropyl)boronic acid is unique due to its combination of a morpholine ring and a boronic acid group. This structure imparts distinct reactivity and properties, making it valuable in specific applications where other boronic acids may not be as effective.
Eigenschaften
Molekularformel |
C7H14BNO4 |
|---|---|
Molekulargewicht |
187.00 g/mol |
IUPAC-Name |
(3-morpholin-4-yl-3-oxopropyl)boronic acid |
InChI |
InChI=1S/C7H14BNO4/c10-7(1-2-8(11)12)9-3-5-13-6-4-9/h11-12H,1-6H2 |
InChI-Schlüssel |
PGMLCDJEUNKDAH-UHFFFAOYSA-N |
Kanonische SMILES |
B(CCC(=O)N1CCOCC1)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Tert-butyl 5-amino-3-[2-(2,5-dimethoxyphenyl)ethyl]pyrazole-1-carboxylate](/img/structure/B13876778.png)

![[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]methyl methanesulfonate](/img/structure/B13876796.png)
![Tert-butyl 4-[[(2-bromoacetyl)-cyclobutylamino]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B13876811.png)







